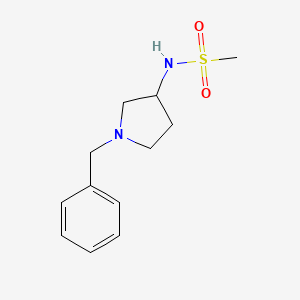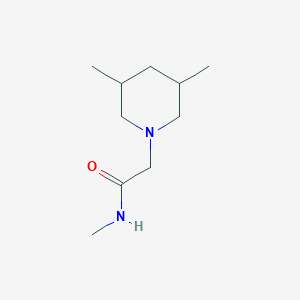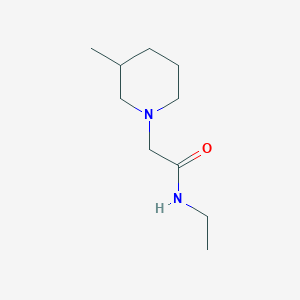![molecular formula C13H18ClNO B7566207 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent for various neurological disorders.
科学的研究の応用
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has been extensively studied for its potential use as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit significant antidepressant and anxiolytic properties in animal models, making it a promising candidate for the development of new antidepressant and anxiolytic drugs.
作用機序
The exact mechanism of action of 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol is not fully understood. However, it is believed to act by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has been found to increase the levels of these neurotransmitters in certain brain regions, resulting in its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It has also been found to reduce the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response.
実験室実験の利点と制限
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been found to exhibit significant antidepressant and anxiolytic effects in animal models, making it a promising candidate for the development of new therapeutic agents.
However, there are also some limitations associated with the use of 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Additionally, its safety and efficacy in humans have not been established, and more studies are needed to determine its potential side effects.
将来の方向性
Despite the limitations, 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has several potential future directions. Further research is needed to determine its exact mechanism of action and pharmacological properties. It also has potential applications in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, its use in combination with other drugs for the treatment of depression and anxiety is an area that requires further investigation.
Conclusion:
In conclusion, 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol is a promising compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent for various neurological disorders. Its synthesis method is relatively simple, and it has been found to exhibit significant antidepressant and anxiolytic effects in animal models. Further research is needed to determine its exact mechanism of action, pharmacological properties, and potential applications in the treatment of other neurological disorders.
合成法
The synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol involves the reaction of 1-(2-Chlorophenyl)ethylamine with 3-piperidinol in the presence of a reducing agent such as sodium borohydride. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
特性
IUPAC Name |
1-[1-(2-chlorophenyl)ethyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(12-6-2-3-7-13(12)14)15-8-4-5-11(16)9-15/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTRRWUULVKNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)

![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)


![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)

![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)

![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)